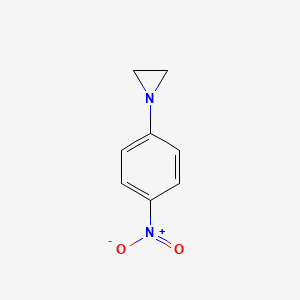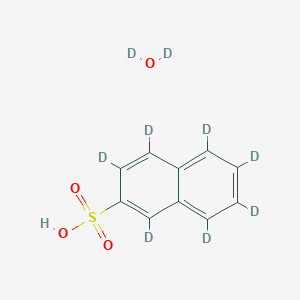
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid is a compound that combines deuterated water (heavy water) with a deuterated derivative of naphthalene sulfonic acidThe presence of deuterium gives the water different nuclear properties and slightly different physical and chemical properties compared to normal water . The naphthalene derivative, 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, is a sulfonic acid derivative of naphthalene where seven hydrogen atoms are replaced by deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of deuterated water involves the separation of deuterium oxide (D₂O) from normal water. This can be achieved through methods such as distillation, electrolysis, or chemical exchange processes . The most cost-effective process for producing heavy water is the Girdler sulfide process, where demineralized and deaerated water is trickled through a series of perforated plates in a tower while hydrogen sulfide gas flows upward through the perforations .
For the synthesis of 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid, the deuteration of naphthalene can be achieved through catalytic exchange reactions using deuterium gas. The sulfonation of the deuterated naphthalene can be carried out using sulfur trioxide or oleum to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of deuterated water follows the Girdler sulfide process due to its cost-effectiveness and efficiency . The production of deuterated naphthalene derivatives involves large-scale catalytic exchange reactions and sulfonation processes, which are optimized for high yield and purity.
化学反应分析
Types of Reactions
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid undergo various chemical reactions, including:
Oxidation: Deuterated compounds can undergo oxidation reactions similar to their non-deuterated counterparts.
Reduction: Reduction reactions can also occur, where deuterium atoms are retained in the product.
Substitution: Deuterium atoms in these compounds can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions using halogens or halogenating agents can lead to substitution of deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of deuterated naphthalene derivatives can yield deuterated naphthoquinones, while reduction can produce deuterated naphthalenes.
科学研究应用
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid have various scientific research applications:
作用机制
The mechanism of action of deuterated water involves the replacement of hydrogen atoms with deuterium, which affects the vibrational frequencies and bond strengths in molecules. This can alter the rates of chemical reactions and the stability of certain compounds. In biological systems, deuterated water can affect enzyme activity, hydrogen bonding, and cell division .
相似化合物的比较
Similar Compounds
Semiheavy Water (HDO): Contains one deuterium and one hydrogen atom.
Tritiated Water (T₂O): Contains tritium, a radioactive isotope of hydrogen.
Deuterated Benzene (C₆D₆): Benzene where all hydrogen atoms are replaced by deuterium.
Uniqueness
Deuterated water and 1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid are unique due to their specific deuterium content, which imparts distinct nuclear and physical properties. These compounds are particularly valuable in NMR spectroscopy and other analytical techniques due to their ability to provide clearer and more detailed spectra compared to non-deuterated compounds .
属性
分子式 |
C10H10O4S |
|---|---|
分子量 |
235.31 g/mol |
IUPAC 名称 |
deuterated water;1,3,4,5,6,7,8-heptadeuterionaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2/i1D,2D,3D,4D,5D,6D,7D;/hD2 |
InChI 键 |
HKGOFWIZZIYCOS-JUPNVAMVSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])S(=O)(=O)O)[2H])[2H])[2H].[2H]O[2H] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


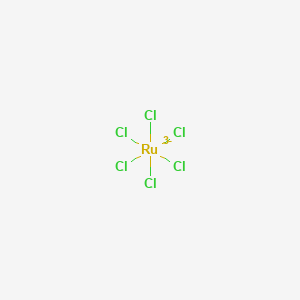


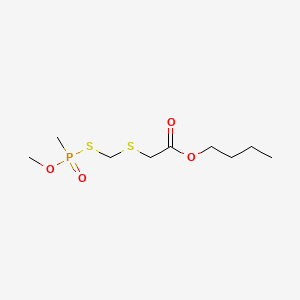
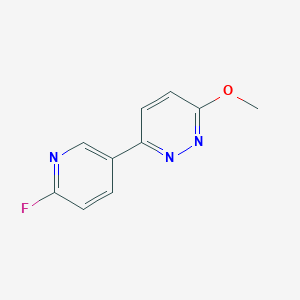
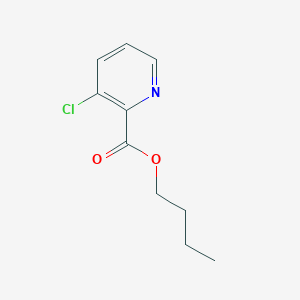
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
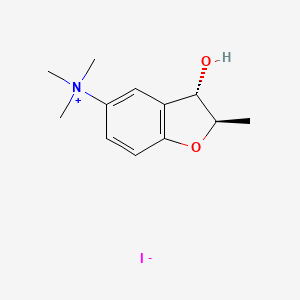


![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)

